![molecular formula C8H4BrF2NOS B13717172 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate](/img/structure/B13717172.png)
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate can be achieved through various methods. One common approach involves the reaction of 2-Bromo-4-(difluoromethoxy)aniline with thiophosgene under controlled conditions . This reaction typically requires a solvent such as dimethylbenzene and is carried out under nitrogen protection to prevent unwanted side reactions . The reaction conditions are mild, and the yield of the product can be optimized by adjusting the temperature and reaction time .
Analyse Chemischer Reaktionen
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new products.
Oxidation and Reduction:
Common reagents used in these reactions include amines, thiols, and other nucleophiles . The major products formed depend on the specific reagents and conditions used in the reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate has several scientific research applications:
Proteomics Research: It is used as a biochemical tool in proteomics to study protein interactions and functions.
Chemical Biology: The compound is employed in chemical biology to investigate the biological activities of various proteins and enzymes.
Medicinal Chemistry:
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, making it valuable in industrial chemical processes.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate can be compared with other similar compounds such as:
Phenylisothiocyanate: Lacks the bromine and difluoromethoxy groups, making it less reactive in certain contexts.
4-(Difluoromethoxy)phenylisothiocyanate: Similar but lacks the bromine atom, which can influence its reactivity and biological activity.
2-Bromo-phenylisothiocyanate: Lacks the difluoromethoxy group, affecting its chemical properties and applications.
The presence of both bromine and difluoromethoxy groups in this compound makes it unique and potentially more versatile in various chemical and biological applications .
Eigenschaften
Molekularformel |
C8H4BrF2NOS |
---|---|
Molekulargewicht |
280.09 g/mol |
IUPAC-Name |
2-bromo-4-(difluoromethoxy)-1-isothiocyanatobenzene |
InChI |
InChI=1S/C8H4BrF2NOS/c9-6-3-5(13-8(10)11)1-2-7(6)12-4-14/h1-3,8H |
InChI-Schlüssel |
IFYYGGXUAKYACG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)Br)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.